molecular formula C42H77NO2 B10857451 DLin-MC2-DMA

DLin-MC2-DMA

Cat. No.: B10857451
M. Wt: 628.1 g/mol
InChI Key: BAHNSDYHBUZBBI-KWXKLSQISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Lin-MC2-DMA involves the esterification of linoleic acid with 3-dimethylaminopropane-1,2-diol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification . The product is then purified through distillation or chromatography to obtain the desired purity.

Industrial Production Methods

In an industrial setting, the production of D-Lin-MC2-DMA follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The purification process may include additional steps, such as crystallization and solvent extraction, to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

D-Lin-MC2-DMA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Epoxides, diols, and hydroxylated derivatives.

    Reduction: Primary and secondary alcohols.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

D-Lin-MC2-DMA has a wide range of applications in scientific research:

Mechanism of Action

D-Lin-MC2-DMA exerts its effects through its ionizable nature, which allows it to form stable complexes with nucleic acids. Upon administration, the lipid nanoparticles encapsulating the nucleic acids are taken up by cells through endocytosis. The acidic environment of the endosome causes the ionizable lipid to become protonated, leading to the disruption of the endosomal membrane and the release of the nucleic acids into the cytoplasm . This mechanism ensures efficient delivery and expression of the therapeutic genetic material.

Comparison with Similar Compounds

Properties

Molecular Formula

C42H77NO2

Molecular Weight

628.1 g/mol

IUPAC Name

[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 3-(dimethylamino)propanoate

InChI

InChI=1S/C42H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(45-42(44)39-40-43(3)4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20-

InChI Key

BAHNSDYHBUZBBI-KWXKLSQISA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCN(C)C

Origin of Product

United States

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